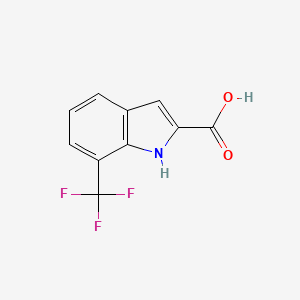

7-(trifluoromethyl)-1H-indole-2-carboxylic Acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

7-(trifluoromethyl)-1H-indole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F3NO2/c11-10(12,13)6-3-1-2-5-4-7(9(15)16)14-8(5)6/h1-4,14H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PISPPXUYIZNQMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)C(F)(F)F)NC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50405627 | |

| Record name | 7-(trifluoromethyl)-1H-indole-2-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50405627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

883541-39-7, 172216-98-7 | |

| Record name | 7-(trifluoromethyl)-1H-indole-2-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50405627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-(trifluoromethyl)-1H-indole-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 7-(Trifluoromethyl)-1H-indole-2-carboxylic Acid: Properties, Synthesis, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-(Trifluoromethyl)-1H-indole-2-carboxylic acid is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The strategic incorporation of a trifluoromethyl group at the 7-position of the indole scaffold profoundly influences its physicochemical and biological properties, enhancing its potential as a versatile building block for novel therapeutics. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and known biological activities of this molecule, with a focus on its potential as an anticancer agent and enzyme inhibitor.

Introduction: The Significance of Fluorinated Indoles in Drug Discovery

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Chemical modification of the indole ring is a common strategy to modulate pharmacological activity. The introduction of a trifluoromethyl (-CF₃) group is particularly impactful due to its strong electron-withdrawing nature, high lipophilicity, and metabolic stability. In the case of this compound, the -CF₃ group at the 7-position, combined with the carboxylic acid at the 2-position, creates a unique electronic and steric profile, making it a valuable intermediate for the synthesis of complex molecular architectures with therapeutic potential.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. These properties are crucial for understanding its behavior in both chemical reactions and biological systems.

| Property | Value | Source |

| Molecular Formula | C₁₀H₆F₃NO₂ | |

| Molecular Weight | 229.16 g/mol | |

| CAS Number | 177651-22-2 | |

| Appearance | Solid | |

| Density | 1.5 ± 0.1 g/cm³ | [1] |

| pKa | Estimated 3.5 - 4.0 | |

| LogP (Octanol-Water) | 2.88 |

The trifluoromethyl group significantly increases the acidity of the carboxylic acid compared to the parent indole-2-carboxylic acid through a strong inductive electron-withdrawing effect. This increased acidity can influence its binding interactions with biological targets. The moderate lipophilicity, indicated by the LogP value, suggests good potential for membrane permeability, a desirable characteristic for drug candidates.

Synthesis and Spectroscopic Characterization

Proposed Synthetic Pathway

The synthesis can be envisioned in two main steps:

-

Fischer Indole Synthesis of an ester precursor.

-

Hydrolysis of the ester to the final carboxylic acid.

Caption: Proposed two-step synthesis of the target compound.

Representative Experimental Protocol (Fischer Indole Synthesis)

This protocol is a representative example based on the general Fischer indole synthesis and should be optimized for this specific substrate.

-

Hydrazone Formation: To a solution of 2-hydrazinyl-benzotrifluoride (1.0 eq) in a suitable solvent such as ethanol or acetic acid, add ethyl pyruvate (1.0-1.2 eq).

-

Cyclization: Add an acid catalyst, such as polyphosphoric acid (PPA) or zinc chloride (ZnCl₂), to the reaction mixture. Heat the mixture to a temperature typically ranging from 80°C to 150°C, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Workup and Purification: Upon completion, cool the reaction mixture and pour it into ice water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude ester by column chromatography on silica gel.

Representative Experimental Protocol (Ester Hydrolysis)

-

Saponification: Dissolve the purified ethyl 7-(trifluoromethyl)-1H-indole-2-carboxylate in a mixture of ethanol and water. Add an excess of sodium hydroxide or lithium hydroxide.

-

Reaction: Heat the mixture to reflux and stir until the reaction is complete (monitored by TLC).

-

Workup and Isolation: Cool the reaction mixture and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with a non-polar solvent (e.g., diethyl ether) to remove any unreacted starting material. Acidify the aqueous layer with a mineral acid (e.g., HCl) to precipitate the carboxylic acid. Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Spectroscopic Characterization

A comprehensive spectroscopic and theoretical study of this compound has been reported, confirming its molecular structure.[4] While the full spectra are not publicly available, the following are the expected characteristic signals based on the structure and data from related compounds[5][6][7][8][9].

¹H NMR:

-

N-H Proton: A broad singlet typically downfield (>11 ppm), characteristic of the indole N-H.

-

Aromatic Protons: Signals corresponding to the protons on the benzene and pyrrole rings of the indole nucleus. The coupling patterns will be influenced by the trifluoromethyl group.

-

Carboxylic Acid Proton: A very broad singlet, often not observed or far downfield, depending on the solvent and concentration.

¹³C NMR:

-

Carbonyl Carbon: A signal in the range of 160-170 ppm for the carboxylic acid.

-

Trifluoromethyl Carbon: A quartet due to coupling with the three fluorine atoms.

-

Aromatic Carbons: Signals corresponding to the carbons of the indole ring system.

FTIR Spectroscopy:

-

O-H Stretch: A very broad absorption band from approximately 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid O-H group.[10][11]

-

C=O Stretch: A strong absorption band around 1680-1710 cm⁻¹ for the carbonyl of the carboxylic acid.

-

N-H Stretch: A sharp to moderately broad peak around 3300-3500 cm⁻¹.

-

C-F Stretches: Strong, characteristic absorptions in the region of 1100-1300 cm⁻¹.

Mass Spectrometry:

-

The mass spectrum will show the molecular ion peak (M⁺) or the protonated molecule ([M+H]⁺) corresponding to the molecular weight of 229.16 g/mol . Fragmentation patterns would likely involve the loss of CO₂ and other characteristic cleavages of the indole ring.[12][13]

Chemical Reactivity and Synthetic Utility

This compound possesses two primary reactive sites: the carboxylic acid group and the indole nucleus.

Reactions of the Carboxylic Acid Group

The carboxylic acid functionality allows for a range of standard transformations, making this molecule a versatile building block.

-

Amide Bond Formation: The carboxylic acid can be coupled with various amines to form amides using standard coupling reagents such as HATU, HBTU, or carbodiimides (e.g., DCC, EDC). This is a widely used strategy in the synthesis of bioactive molecules.[14][15]

-

Esterification: Reaction with alcohols under acidic conditions (Fischer esterification) or via activation of the carboxylic acid yields the corresponding esters.

Caption: Decarboxylation of the title compound.

Biological Activity and Therapeutic Potential

The unique combination of the indole scaffold and the trifluoromethyl group imparts significant biological potential to this molecule and its derivatives.

Anticancer Activity

Numerous studies have demonstrated the potent anticancer activity of indole derivatives. While specific IC₅₀ values for this compound are not widely reported, related indole-2-carboxylic acid derivatives have shown significant inhibitory activity against various cancer cell lines, including breast cancer (MCF-7) and colon cancer (HCT-116). [16][17]The trifluoromethyl group is often associated with enhanced anticancer activity in various heterocyclic systems.

Aromatase Inhibition

A key study has identified this compound as a potential inhibitor of aromatase, a critical enzyme in estrogen biosynthesis and a major target for the treatment of hormone-dependent breast cancer. [4]Molecular docking studies revealed that the molecule forms stable hydrogen bonds and hydrophobic interactions within the active site of human placental aromatase (PDB ID: 3S79). [4]This suggests that it could serve as a lead compound for the development of novel aromatase inhibitors. [18][19][20][21]

Caption: Mechanism of action as a potential aromatase inhibitor.

Conclusion and Future Perspectives

This compound is a highly functionalized building block with significant potential in drug discovery. Its synthesis is achievable through established methods like the Fischer indole synthesis. The presence of the trifluoromethyl group enhances its acidity and lipophilicity, while the carboxylic acid provides a convenient handle for further chemical modifications. The promising in silico data suggesting its role as an aromatase inhibitor, coupled with the known anticancer properties of related indole derivatives, positions this compound as a valuable starting point for the development of novel therapeutics, particularly in the field of oncology. Further experimental validation of its biological activities is warranted to fully explore its therapeutic potential.

References

-

Singh, I., Srivastava, R., Shukla, V. K., et al. (2022). Spectroscopic, electronic structure, molecular docking, and molecular dynamics simulation study of 7-Trifluoromethyl-1H-indole-2-carboxylic acid as an aromatase inhibitor. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 280, 121530. [Link]

- Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. (n.d.).

-

Fischer indole synthesis. (2023, November 29). In Wikipedia. [Link]

- Concept of Hybrid Drugs and Recent Advancements in Anticancer Hybrids. (2022). SciSpace.

- Fischer Indole Synthesis. (n.d.). Cambridge University Press.

- The antitumor activity of the synthesized compounds against MCF-7 and Caco-2 compared to doxorubicin. (n.d.).

- Fischer indole synthesis – Knowledge and References. (n.d.). Taylor & Francis.

- The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. (n.d.). MDPI.

- Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. (2021).

- Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. (n.d.).

- 172216-98-7|this compound. (n.d.). BLDpharm.

- The Assessment of Anticancer and VEGFR-2 Inhibitory Activities of a New 1H-Indole Derivative: In Silico and In Vitro Approaches. (n.d.). MDPI.

- Synthesis of 13C/19F/2H Labeled Indoles for Use as Tryptophan Precursors for Protein NMR Spectroscopy. (2020). [No Source Found].

- This compound. (n.d.). Sigma-Aldrich.

- Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein. (2022). PubMed.

- This compound. (n.d.). Sigma-Aldrich.

- Fischer Indole Synthesis. (n.d.). Organic Chemistry Portal.

-

Fischer indole synthesis. (2023, November 29). In Wikipedia. [Link]

- Aromatase Inhibitors as a Promising Direction for the Search for New Anticancer Drugs. (2024). [No Source Found].

- Fischer Indole Synthesis. (n.d.). Alfa Chemistry.

- Indole-2-carboxylic acid(1477-50-5) 13C NMR spectrum. (n.d.). ChemicalBook.

- Document: Aromatase inhibitors and apoptotic inducers: Design, synthesis, anticancer activity and molecular modeling studies of novel phenothiazine d... (n.d.). EMBL-EBI.

- Investigations on Anticancer and Antimalarial Activities of Indole-Sulfonamide Derivatives and In Silico Studies. (n.d.). PubMed Central.

- Metabolome identification using LC-MSn Orbitrap-based mass spectrometry. (n.d.). Thermo Fisher Scientific.

- Indole-2-carboxylic acid(1477-50-5) 1H NMR spectrum. (n.d.). ChemicalBook.

- Indole-2-carboxylic acid. (n.d.). NIST WebBook.

- This compound. (n.d.). Sigma-Aldrich.

- Supporting information Indoles. (n.d.). The Royal Society of Chemistry.

- This compound. (2025). [No Source Found].

- 1H-Indole-2-carboxylic acid, 1-methyl-. (n.d.). NIST WebBook.

- Indole-2-carboxylic acid | C9H7NO2 | CID 72899. (n.d.). PubChem.

- (PDF) Fischer Indole Synthesis. (2021).

-

FTIR Functional Group Database Table with Search. (n.d.). InstaNANO. [Link]

- Design, synthesis, in silico and in vitro evaluation of pyrrole–indole hybrids as dual tubulin and aromatase inhibitors with potent anticancer activities. (2025). PubMed Central.

- First page Cover C-21(6). (n.d.). Scientia Iranica.

-

FTIR spectra of carboxylic acids || H-bonding & conjugation effect. (2023, March 4). YouTube. [Link]

- Growth inhibition of estrogen receptor-positive and aromatase-positive human breast cancer cells in monolayer and spheroid cultures by letrozole, anastrozole, and tamoxifen. (n.d.). PubMed.

- Inhibition of Testosterone Aromatization by the Indole-3-carbinol Derivative CTet in CYP19A1-overexpressing MCF-7 Breast Cancer Cells. (n.d.). PubMed.

- Copper-quinoline decarboxylation. (n.d.). Journal of the American Chemical Society.

Sources

- 1. This compound Price from Supplier Brand Shanghai Amole Biotechnology Co., Ltd. on Chemsrc.com [chemsrc.com]

- 2. researchgate.net [researchgate.net]

- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. rsc.org [rsc.org]

- 6. Indole-2-carboxylic acid(1477-50-5) 13C NMR [m.chemicalbook.com]

- 7. Indole-2-carboxylic acid(1477-50-5) 1H NMR spectrum [chemicalbook.com]

- 8. 1H-Indole-2-carboxylic acid, 1-methyl- [webbook.nist.gov]

- 9. researchgate.net [researchgate.net]

- 10. instanano.com [instanano.com]

- 11. youtube.com [youtube.com]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. This compound | Sigma-Aldrich [sigmaaldrich.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Aromatase Inhibitors as a Promising Direction for the Search for New Anticancer Drugs [mdpi.com]

- 18. Document: Aromatase inhibitors and apoptotic inducers: Design, synthesis, anticancer activity and molecular modeling studies of novel phenothiazine d... - ChEMBL [ebi.ac.uk]

- 19. Design, synthesis, in silico and in vitro evaluation of pyrrole–indole hybrids as dual tubulin and aromatase inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Growth inhibition of estrogen receptor-positive and aromatase-positive human breast cancer cells in monolayer and spheroid cultures by letrozole, anastrozole, and tamoxifen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Inhibition of Testosterone Aromatization by the Indole-3-carbinol Derivative CTet in CYP19A1-overexpressing MCF-7 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 7-(Trifluoromethyl)-1H-indole-2-carboxylic Acid (CAS: 172216-98-7)

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 7-(trifluoromethyl)-1H-indole-2-carboxylic acid, a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The strategic incorporation of a trifluoromethyl group onto the indole scaffold profoundly influences its physicochemical properties and biological activity. This document delves into the compound's synthesis, physicochemical characteristics, spectroscopic profile, and known biological activities, offering a critical resource for researchers exploring its potential as a lead compound or building block in the development of novel therapeutics.

Introduction: The Significance of Fluorinated Indoles

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Strategic functionalization of the indole ring is a key strategy for modulating biological activity. The introduction of a trifluoromethyl (-CF3) group, as seen in this compound, is a particularly powerful approach. The -CF3 group is a strong electron-withdrawing substituent that can significantly alter a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[1] This often leads to enhanced potency and improved pharmacokinetic profiles. This compound, with its combination of the indole core, a carboxylic acid handle for further derivatization, and the influential trifluoromethyl group, represents a valuable building block for the synthesis of novel bioactive compounds.

Physicochemical Properties and Structural Features

This compound is a solid, crystalline compound with the molecular formula C₁₀H₆F₃NO₂ and a molecular weight of 229.16 g/mol .[1]

| Property | Value | Source |

| CAS Number | 172216-98-7 | [1] |

| Molecular Formula | C₁₀H₆F₃NO₂ | [1] |

| Molecular Weight | 229.16 g/mol | [1] |

| Physical Form | Solid | [2] |

| Purity | Typically >98% | [2] |

| Storage | Store at room temperature | [2] |

The presence of the electron-withdrawing trifluoromethyl group at the 7-position and the carboxylic acid at the 2-position significantly influences the electron distribution within the indole ring system, impacting its reactivity and intermolecular interactions.

Synthesis and Chemical Reactivity

While a specific, detailed, and publicly available protocol for the synthesis of this compound is not extensively documented in readily accessible literature, the Fischer indole synthesis is a classical and highly versatile method for the preparation of indole derivatives and represents a plausible synthetic route.[3][4]

Proposed Synthesis via Fischer Indole Synthesis

The Fischer indole synthesis involves the acid-catalyzed reaction of a substituted phenylhydrazine with an aldehyde or ketone.[3] For the synthesis of the target molecule, the likely starting materials would be (2-(trifluoromethyl)phenyl)hydrazine and pyruvic acid.

Conceptual Workflow for Fischer Indole Synthesis:

Caption: Proposed Fischer indole synthesis workflow.

Step-by-Step Mechanistic Overview:

-

Hydrazone Formation: The reaction commences with the condensation of (2-(trifluoromethyl)phenyl)hydrazine with the keto group of pyruvic acid to form the corresponding phenylhydrazone.

-

Tautomerization and[5][5]-Sigmatropic Rearrangement: The phenylhydrazone tautomerizes to its enamine form. Under acidic conditions, this intermediate undergoes a[5][5]-sigmatropic rearrangement, a key bond-forming step that establishes the indole framework.[6]

-

Cyclization and Aromatization: The resulting intermediate undergoes cyclization and subsequent elimination of ammonia (NH₃) to yield the aromatic indole ring.[3]

Chemical Reactivity

The chemical reactivity of this compound is dictated by its functional groups: the indole N-H, the carboxylic acid, and the trifluoromethyl-substituted benzene ring.

-

Esterification: The carboxylic acid group can readily undergo esterification with various alcohols under acidic conditions to produce the corresponding esters.[1]

-

Amide Coupling: The carboxylic acid can be activated and coupled with amines to form a wide range of indole-2-carboxamides. This is a common strategy in medicinal chemistry to explore structure-activity relationships.

-

Decarboxylation: Under certain conditions, the carboxylic acid group can be removed to yield 7-(trifluoromethyl)-1H-indole.[1]

-

Reactions at the Indole Nitrogen: The N-H proton can be deprotonated with a suitable base, allowing for N-alkylation or N-acylation reactions.

Spectroscopic Characterization

While a complete set of publicly available spectra specifically for this compound is limited, the expected spectroscopic features can be predicted based on its structure and data from similar indole-2-carboxylic acid derivatives.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show characteristic signals for the indole ring protons and the carboxylic acid proton. The protons on the benzene portion of the indole ring will be influenced by the electron-withdrawing trifluoromethyl group, likely resulting in downfield shifts. The C-3 proton of the indole ring typically appears as a singlet.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will display distinct signals for the ten carbon atoms. The carbonyl carbon of the carboxylic acid is expected to resonate in the range of 160-175 ppm. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.

Mass Spectrometry

The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of 229.16 g/mol . Fragmentation patterns would likely involve the loss of the carboxylic acid group and potentially the trifluoromethyl group.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by a broad O-H stretching vibration from the carboxylic acid, typically in the region of 2500-3300 cm⁻¹. A strong carbonyl (C=O) stretching absorption is expected around 1700-1725 cm⁻¹. The N-H stretch of the indole ring will likely appear as a sharp peak around 3300-3500 cm⁻¹.

Biological Activity and Therapeutic Potential

Preliminary research suggests that this compound possesses a range of biological activities, making it an attractive starting point for drug discovery programs.[1]

Anticancer Activity

Antimicrobial Properties

The indole scaffold is also a common feature in many antimicrobial agents. Studies suggest that this compound exhibits potential efficacy against certain bacterial strains.[1] The exact spectrum of activity and the minimum inhibitory concentrations (MICs) against various pathogens require further investigation.

Enzyme Inhibition

This compound may act as an inhibitor of specific enzymes.[1] The carboxylic acid moiety can participate in hydrogen bonding and electrostatic interactions within an enzyme's active site, while the trifluoromethyl-indole core can engage in hydrophobic and other non-covalent interactions. Identifying the specific enzymes inhibited by this compound could open up new avenues for therapeutic intervention in various diseases.

Illustrative Workflow for Biological Activity Screening:

Caption: A conceptual workflow for evaluating the biological activity of the title compound.

Future Directions and Conclusion

This compound is a promising, yet underexplored, molecule with significant potential in drug discovery. Its synthesis via established methods like the Fischer indole synthesis appears feasible. The key to unlocking its full potential lies in a systematic evaluation of its biological activities.

Recommendations for Future Research:

-

Detailed Synthesis and Characterization: Development and publication of a robust, high-yielding synthesis protocol, along with a comprehensive spectroscopic characterization (¹H NMR, ¹³C NMR, HRMS, IR).

-

Broad Biological Screening: Evaluation of the compound against a diverse panel of cancer cell lines, pathogenic bacteria, and fungi to determine its IC₅₀ and MIC values.

-

Target Identification and Mechanism of Action Studies: For any confirmed biological activity, subsequent studies should focus on identifying the molecular target(s) and elucidating the mechanism of action.

-

Analogue Synthesis and Structure-Activity Relationship (SAR) Studies: Utilization of the carboxylic acid handle for the synthesis of a library of amide and ester derivatives to explore SAR and optimize potency and selectivity.

References

[1] Smolecule. (n.d.). Buy this compound | 172216-98-7. Retrieved from a commercial supplier's website. [7] ResearchGate. (n.d.). In vitro cytotoxic activity (IC50) of the tested compounds on different cell lines. Retrieved from a scientific networking site. [5] Taylor & Francis. (n.d.). Fischer indole synthesis – Knowledge and References. Retrieved from a publisher's online platform. [3] Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from the online encyclopedia. [6] Benchchem. (n.d.). The Fischer Indole Synthesis: A Comprehensive Technical Guide. Retrieved from a chemical supplier's technical resource. TCI EUROPE N.V. (n.d.). Fischer Indole Synthesis. Retrieved from a chemical supplier's website. [8] ResearchGate. (n.d.). The inhibitory activity by IC50 of 7a, 7b, 7f, 7g, and 11d against hCA.... Retrieved from a scientific networking site. [9] National Institutes of Health. (n.d.). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Retrieved from a government research website. [4] Journal of Medicinal Chemistry. (2025). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. ACS Publications. [10] Sigma-Aldrich. (n.d.). This compound. Retrieved from a chemical supplier's website. [11] RSC Publishing. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. [12] BLDpharm. (n.d.). 172216-98-7|this compound. Retrieved from a chemical supplier's website. [13] ResearchGate. (2021). Fischer Indole Synthesis. [14] MDPI. (n.d.). The Assessment of Anticancer and VEGFR-2 Inhibitory Activities of a New 1H-Indole Derivative: In Silico and In Vitro Approaches. [2] Manchester Organics. (n.d.). This compound | 172216-98-7. Retrieved from a chemical supplier's website.

Sources

- 1. Buy this compound | 883541-39-7 [smolecule.com]

- 2. researchgate.net [researchgate.net]

- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound | Sigma-Aldrich [sigmaaldrich.com]

- 11. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08320A [pubs.rsc.org]

- 12. 172216-98-7|this compound|BLD Pharm [bldpharm.com]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

7-(trifluoromethyl)-1H-indole-2-carboxylic acid molecular weight and formula

An In-depth Technical Guide: 7-(Trifluoromethyl)-1H-indole-2-carboxylic Acid for Advanced Research

Introduction

The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide array of biological targets. Its unique aromatic and hydrogen-bonding characteristics make it a versatile template for drug design. This guide focuses on a specific, highly functionalized derivative: This compound . The strategic placement of a trifluoromethyl group at the C7 position and a carboxylic acid at the C2 position creates a building block with unique electronic and steric properties. These features are of significant interest to researchers and drug development professionals for creating novel therapeutics with modulated acidity, lipophilicity, metabolic stability, and binding interactions.

This document serves as a comprehensive technical resource, detailing the molecule's fundamental properties, synthetic utility, and applications, grounded in authoritative scientific principles and proven methodologies.

Core Physicochemical and Structural Properties

The utility of this compound in synthesis begins with a firm understanding of its intrinsic properties.

Molecular Structure

Caption: Structure of this compound.

Key Physicochemical Data

The compound's properties are summarized below, providing essential information for experimental design.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₆F₃NO₂ | [1][2][3] |

| Molecular Weight | 229.16 g/mol | [1][2][3] |

| Monoisotopic Mass | 229.035 Da | [1] |

| CAS Number | 883541-39-7 (or 172216-98-7) | [1][2][3] |

| Appearance | Solid crystalline material | [1][2] |

| Density | 1.5 ± 0.1 g/cm³ | [1] |

| pKa (estimated) | 3.5 - 4.0 | [1] |

| Storage Conditions | 2-8°C, inert atmosphere, keep in dark place | [3] |

The Influence of Functional Groups

-

Indole Core : This bicyclic aromatic system provides a rigid, planar backbone. It is a well-established pharmacophore capable of participating in π-π stacking, hydrophobic, and hydrogen-bonding interactions.

-

C2-Carboxylic Acid : This group is the primary handle for synthetic elaboration, most commonly through amide bond formation. Its acidity is significantly enhanced by the adjacent C7-trifluoromethyl group.

-

C7-Trifluoromethyl Group : The -CF₃ group is a powerful electron-withdrawing substituent. Its inclusion serves several critical functions in drug design:

-

Increased Acidity : Through a strong negative inductive effect (-I), the -CF₃ group stabilizes the carboxylate conjugate base, thereby lowering the pKa of the carboxylic acid to an estimated range of 3.5-4.0.[1] This is a notable increase in acidity compared to the parent indole-2-carboxylic acid, which has a pKa of approximately 4.44.[1]

-

Modulated Lipophilicity : It increases the lipophilicity of the molecule, which can enhance membrane permeability and oral bioavailability.

-

Metabolic Stability : The carbon-fluorine bond is exceptionally strong, making the -CF₃ group resistant to oxidative metabolism by cytochrome P450 enzymes, thus blocking a potential site of metabolic degradation.

-

Caption: The electron-withdrawing -CF₃ group enhances acidity.

Synthesis and Spectroscopic Characterization

While commercially available, understanding the synthesis and expected analytical signature of this compound is crucial for quality control and mechanistic studies.

General Synthetic Approaches

The synthesis of this molecule can be approached through several established routes in heterocyclic chemistry:

-

Trifluoromethylation of Indole Derivatives : A common strategy involves the late-stage introduction of the -CF₃ group onto a pre-formed indole-2-carboxylate ester using specialized reagents like (Phen)Cu-CF₃ or the Ruppert-Prakash reagent (TMSCF₃).

-

Fischer Indole Synthesis : Starting with a (2-(trifluoromethyl)phenyl)hydrazine and reacting it with pyruvic acid or a pyruvate ester can construct the indole ring with the desired substitution pattern in place. Subsequent hydrolysis of the ester yields the final carboxylic acid.

Spectroscopic Profile

Full characterization is essential to confirm the identity and purity of the compound.

-

Mass Spectrometry (MS) : In techniques like Electrospray Ionization (ESI), the compound will readily show a molecular ion peak corresponding to its molecular weight, typically as the deprotonated ion [M-H]⁻ at m/z 228.03 or the protonated ion [M+H]⁺ at m/z 230.04.[1] High-resolution mass spectrometry (HRMS) would confirm the elemental composition C₁₀H₆F₃NO₂.

-

Infrared (IR) Spectroscopy : The IR spectrum is dominated by characteristic vibrational modes.[1] Key expected peaks include a broad O-H stretch from the carboxylic acid (approx. 2500-3300 cm⁻¹), a sharp and strong C=O stretch (approx. 1680-1710 cm⁻¹), N-H stretching from the indole ring (approx. 3300-3500 cm⁻¹), and strong C-F stretching bands (approx. 1100-1300 cm⁻¹).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The spectrum in a solvent like DMSO-d₆ would show distinct signals: a broad singlet for the carboxylic acid proton (>12 ppm), a broad singlet for the indole N-H proton (~11-12 ppm), and several signals in the aromatic region (7.0-8.0 ppm) corresponding to the protons on the indole ring. The proton at the C3 position will appear as a singlet or a narrow doublet. The protons on the benzene portion of the indole will show complex splitting patterns influenced by the -CF₃ group.

-

¹³C NMR : The spectrum will show 10 distinct carbon signals, including the carboxyl carbon (~160-170 ppm), the CF₃ carbon (a quartet due to C-F coupling, ~120-130 ppm), and the eight carbons of the indole ring.

-

¹⁹F NMR : A single sharp singlet would be observed, confirming the presence of a single trifluoromethyl group environment.

-

Utility in Medicinal Chemistry: A Versatile Synthetic Intermediate

The primary value of this compound lies in its role as a versatile building block for constructing more complex molecules, particularly indole-2-carboxamides. This transformation is central to structure-activity relationship (SAR) studies in drug discovery.

Core Reaction: Amide Coupling

The conversion of the carboxylic acid to an amide is the most frequently employed reaction. This is typically achieved using a coupling agent to activate the carboxyl group, followed by the addition of a primary or secondary amine.

Caption: General workflow for synthesizing indole-2-carboxamides.

Experimental Protocol: Synthesis of an Indole-2-Carboxamide Derivative

This protocol provides a robust, self-validating method for amide bond formation, a cornerstone of modern medicinal chemistry.

Objective: To synthesize a representative N-substituted-7-(trifluoromethyl)-1H-indole-2-carboxamide.

Materials:

-

This compound (1.0 eq)

-

Desired amine (e.g., benzylamine) (1.1 eq)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

-

DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

-

Anhydrous Dimethylformamide (DMF)

Procedure:

-

Reaction Setup : To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound.

-

Dissolution : Add anhydrous DMF to dissolve the starting material completely.

-

Reagent Addition : Add the amine, followed by DIPEA. Stir the solution for 5 minutes at room temperature.

-

Activation & Coupling : Add HATU in one portion. The reaction may slightly exotherm.

-

Causality Insight: HATU is an efficient coupling agent that forms a highly reactive activated ester in situ, which is then readily attacked by the amine. DIPEA acts as a non-nucleophilic base to neutralize the generated acids and facilitate the reaction.

-

-

Monitoring : Stir the reaction at room temperature. Monitor its progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed (typically 2-4 hours).

-

Workup :

-

Pour the reaction mixture into a separatory funnel containing water and ethyl acetate.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers and wash with saturated aqueous LiCl solution (to remove residual DMF), followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

-

Purification : Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide.

-

Validation : Confirm the structure and purity of the final product using NMR spectroscopy and mass spectrometry.

Case Study Applications

-

Anti-Parasitic Agents : Researchers have utilized substituted indole-2-carboxylic acids as starting points for synthesizing libraries of indole-2-carboxamides.[4][5] In one study targeting Trypanosoma cruzi, the causative agent of Chagas disease, various substituted indoles were coupled with different amines to explore the SAR.[4][5] While that specific study found that electron-withdrawing groups like -CF₃ at the C5 position led to inactive compounds, it highlights the standard workflow where building blocks like the C7-CF₃ isomer are essential for systematically probing the chemical space around the indole scaffold.[5]

-

HIV-1 Integrase Inhibitors : The indole-2-carboxylic acid core is also a key structural motif in the development of novel HIV-1 integrase inhibitors.[6][7] The carboxylic acid group often acts as a critical chelating element that coordinates with magnesium ions in the enzyme's active site. The 7-trifluoromethyl derivative serves as a valuable intermediate for creating analogues with modified electronic and steric properties to optimize potency and pharmacokinetic profiles.[6][7]

Safety and Handling

As with any laboratory chemical, proper handling is essential.

-

Hazards : The compound is classified as an irritant and may be harmful if swallowed.[2][8]

-

Personal Protective Equipment (PPE) : Always use a lab coat, safety glasses, and chemical-resistant gloves when handling.

-

Storage : For long-term stability, the compound should be stored at refrigerated temperatures (2-8°C) in a tightly sealed container under an inert atmosphere and protected from light.[3]

Conclusion

This compound is more than just a chemical compound; it is a strategically designed tool for modern drug discovery. The combination of a reactive carboxylic acid handle with the electronically-modulating and metabolically-robust trifluoromethyl group makes it an invaluable building block. Its predictable reactivity in amide coupling reactions allows for the systematic and efficient generation of compound libraries, enabling researchers to perform detailed SAR studies in the pursuit of novel therapeutics for a wide range of diseases. This guide provides the foundational knowledge for scientists to effectively incorporate this potent intermediate into their research and development workflows.

References

-

Supporting Information for Nickel-Catalyzed Carboxylation, J. Org. Chem. 2017, 82, 3781. [Link]

-

Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity, National Institutes of Health (NIH). [Link]

-

The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors, MDPI. [Link]

-

Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity, Journal of Medicinal Chemistry (ACS Publications). [Link]

-

Indole-2-carboxylic acid Entry, PubChem (NIH). [Link]

-

7-Methyl-1H-indole-2-carboxylic acid Entry, PubChem (NIH). [Link]

-

The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors, PubMed Central (PMC). [Link]

-

Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists, MDPI. [Link]

Sources

- 1. Buy this compound | 883541-39-7 [smolecule.com]

- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. 172216-98-7|this compound|BLD Pharm [bldpharm.com]

- 4. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors | MDPI [mdpi.com]

- 7. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2951106-09-3 Cas No. | 7-(2-(Trifluoromethyl)phenyl)-1H-indole-2-carboxylic acid | Matrix Scientific [matrixscientific.com]

An In-depth Technical Guide to the Solubility of 7-(Trifluoromethyl)-1H-indole-2-carboxylic Acid in Organic Solvents

This guide provides a comprehensive framework for understanding and determining the solubility of 7-(trifluoromethyl)-1H-indole-2-carboxylic acid. Recognizing that direct, quantitative solubility data for this specific compound is not widely published, this document emphasizes a robust experimental and theoretical approach. It is designed for researchers, scientists, and drug development professionals who require a deep, practical understanding of solubility for applications in synthesis, purification, formulation, and biological screening.

Introduction: The Critical Role of Solubility in Drug Development

Solubility is a fundamental physicochemical property that profoundly influences a compound's journey from a laboratory curiosity to a viable therapeutic agent.[1] For a drug to be effective, it must first dissolve in physiological fluids to be absorbed and reach its target site. Poor aqueous solubility is a major hurdle in drug development, often leading to low bioavailability and formulation challenges.[2] Conversely, understanding a compound's solubility in organic solvents is paramount for:

-

Synthesis and Purification: Selecting appropriate solvents for reactions, crystallization, and chromatography.

-

Formulation: Developing stable and effective dosage forms, from oral solids to parenteral solutions.

-

Analytical Chemistry: Preparing stock solutions for high-throughput screening and other bioassays.[3]

This guide focuses on this compound, a molecule of significant interest due to the prevalence of the indole scaffold in medicinal chemistry and the unique properties imparted by the trifluoromethyl group.[4][5]

Physicochemical Characterization of this compound

A thorough understanding of the molecule's intrinsic properties is essential to predict and interpret its solubility behavior.

Molecular Structure:

This compound is a heterocyclic compound featuring an indole core substituted with a highly electron-withdrawing trifluoromethyl (-CF3) group at the 7-position and a carboxylic acid (-COOH) group at the 2-position.[6] Its molecular formula is C₁₀H₆F₃NO₂ and it has a molecular weight of approximately 229.16 g/mol .[6]

Key Physicochemical Properties:

-

Acidity (pKa): The carboxylic acid group is the primary acidic center. The potent electron-withdrawing inductive effect of the 7-CF3 group significantly increases the acidity of the carboxylic acid compared to the unsubstituted parent compound, indole-2-carboxylic acid (pKa ≈ 4.44).[7] The pKa of this compound is estimated to be in the range of 3.5-4.0, making it a stronger acid.[6] This enhanced acidity influences its solubility in protic and basic media.

-

Lipophilicity: The trifluoromethyl group is known to increase the lipophilicity of molecules (Hansch π value of +0.88).[8] This suggests that the compound will favor less polar, organic environments over aqueous media. This property is critical for membrane permeability and interactions with biological targets but can negatively impact aqueous solubility.[4][8]

-

Hydrogen Bonding: The molecule possesses both a hydrogen bond donor (the N-H of the indole and the -OH of the carboxylic acid) and a hydrogen bond acceptor (the carbonyl oxygen). These capabilities are central to its interactions with protic solvents.

-

Physical State: At room temperature, it exists as a solid crystalline material.[6] The energy of the crystal lattice must be overcome by solvent-solute interactions for dissolution to occur.

Theoretical Framework for Solubility Prediction

While experimental determination is the gold standard, theoretical models provide a predictive framework for solvent selection and for understanding the underlying intermolecular forces.

The Principle of "Like Dissolves Like"

This fundamental concept states that a solute will dissolve best in a solvent that has a similar polarity and intermolecular force profile. For our target molecule, this means:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors, allowing for strong interactions with the carboxylic acid and indole N-H groups. Good solubility is generally expected.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents are strong hydrogen bond acceptors and have high polarity, enabling them to effectively solvate the polar regions of the molecule.[9] High solubility is predicted, particularly in DMSO and DMF.

-

Non-Polar Solvents (e.g., Toluene, Hexanes): The increased lipophilicity from the -CF3 group and the aromatic indole ring will promote some solubility in aromatic solvents like toluene through π-π stacking. However, the highly polar carboxylic acid group will limit solubility in very non-polar aliphatic solvents like hexanes.[9]

Advanced Solubility Models

For a more quantitative prediction, two powerful models are commonly employed in the pharmaceutical sciences:

-

Hansen Solubility Parameters (HSP): This model deconstructs the total cohesive energy of a substance into three components: dispersion forces (δd), polar forces (δp), and hydrogen bonding forces (δh).[10][11] The principle is that substances with similar HSP values are likely to be miscible.[11] The distance (Ra) between the HSP coordinates of the solute and solvent in "Hansen space" can be calculated, and a smaller distance implies higher solubility.[10] HSPs are invaluable for rationally selecting solvents or designing solvent blends.[12]

-

Kamlet-Taft Solvatochromic Parameters: This model characterizes solvents based on their hydrogen bond donating ability (α), hydrogen bond accepting ability (β), and dipolarity/polarizability (π).[13][14] By understanding the solute's requirements (e.g., our molecule needs both H-bond acceptance and donation), one can select solvents with appropriate α, β, and π values to maximize solubility.[15]

The diagram below illustrates the conceptual relationship between solute properties and solvent parameters in predicting solubility.

Caption: Conceptual workflow for solubility prediction.

Experimental Determination of Solubility: A Self-Validating Protocol

The shake-flask method is the gold standard for determining equilibrium solubility due to its accuracy and reliability.[2][9] The protocol below is designed to be self-validating by ensuring that equilibrium has been reached.

Mandatory Experimental Workflow Diagram

Sources

- 1. rheolution.com [rheolution.com]

- 2. lup.lub.lu.se [lup.lub.lu.se]

- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 4. nbinno.com [nbinno.com]

- 5. researchgate.net [researchgate.net]

- 6. Buy this compound | 883541-39-7 [smolecule.com]

- 7. nbinno.com [nbinno.com]

- 8. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 11. Solubility parameters (HSP) [adscientis.com]

- 12. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 13. goldbook.iupac.org [goldbook.iupac.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Spectroscopic Characterization of 7-(Trifluoromethyl)-1H-indole-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides an in-depth exploration of the spectroscopic profile of 7-(trifluoromethyl)-1H-indole-2-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. The presence of the indole nucleus, a carboxylic acid function, and a trifluoromethyl group imparts a unique electronic and structural landscape, which can be elucidated through a multi-technique spectroscopic approach. This document serves as a practical reference for the acquisition, interpretation, and validation of its spectroscopic data, grounded in fundamental principles and field-proven insights.

Molecular Structure and Its Spectroscopic Implications

This compound possesses a rigid bicyclic indole core with two key substituents that profoundly influence its spectroscopic signature. The electron-withdrawing trifluoromethyl group at the 7-position and the carboxylic acid at the 2-position modulate the electron density distribution within the aromatic system, leading to characteristic shifts and coupling patterns in its nuclear magnetic resonance (NMR) spectra. Furthermore, the vibrational modes associated with the N-H, C=O, O-H, and C-F bonds give rise to a distinctive infrared (IR) spectrum, while its molecular weight and fragmentation patterns are readily determined by mass spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide a wealth of information.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is anticipated to display distinct signals for the indole N-H proton, the aromatic protons on the benzene and pyrrole rings, and the carboxylic acid proton. The chemical shifts are influenced by the electronic effects of the substituents and the anisotropic environment of the aromatic rings.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Rationale |

| COOH | > 12.0 | broad singlet | - | The acidic proton of the carboxylic acid is typically highly deshielded and often appears as a broad signal due to hydrogen bonding and exchange. |

| NH | ~11.5 - 12.5 | broad singlet | - | The indole N-H proton is also deshielded and often broadened by quadrupolar relaxation and exchange. |

| H-4 | ~7.8 - 8.0 | doublet | J ≈ 8.0 | This proton is deshielded by the anisotropic effect of the adjacent benzene ring and the electron-withdrawing CF₃ group. It will couple with H-5. |

| H-6 | ~7.5 - 7.7 | doublet | J ≈ 7.5 | Deshielded aromatic proton, coupled to H-5. |

| H-5 | ~7.2 - 7.4 | triplet | J ≈ 7.5 - 8.0 | This proton will appear as a triplet due to coupling with both H-4 and H-6. |

| H-3 | ~7.1 - 7.3 | singlet | - | The proton at the 3-position of the indole ring typically appears as a singlet. |

Note: Predicted chemical shifts are based on typical values for indole derivatives and the known electronic effects of the substituents. Actual values may vary depending on the solvent and concentration.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide insights into the carbon framework of the molecule. The presence of the trifluoromethyl group will introduce characteristic C-F coupling.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Key Features |

| C=O (Carboxylic Acid) | ~165 - 175 | Deshielded carbonyl carbon. |

| C-7a | ~135 - 140 | Quaternary carbon at the ring junction. |

| C-3a | ~128 - 132 | Quaternary carbon at the ring junction. |

| C-7 (bearing CF₃) | ~120 - 125 (quartet) | The carbon attached to the CF₃ group will appear as a quartet due to one-bond coupling with the three fluorine atoms (¹JCF ≈ 270-280 Hz). |

| CF₃ | ~120 - 130 (quartet) | The carbon of the trifluoromethyl group itself will also be a quartet with a large ¹JCF. |

| C-2 | ~125 - 130 | Quaternary carbon bearing the carboxylic acid. |

| C-4, C-5, C-6 | ~115 - 130 | Aromatic carbons of the benzene ring. |

| C-3 | ~105 - 110 | Carbon at the 3-position of the pyrrole ring. |

Note: The trifluoromethyl group's strong electron-withdrawing nature will influence the chemical shifts of the nearby aromatic carbons.

Experimental Protocol for NMR Data Acquisition

A standardized protocol ensures reproducibility and high-quality data.

Workflow for NMR Analysis

Caption: Standard workflow for acquiring ¹H and ¹³C NMR spectra.

Infrared (IR) Spectroscopy: Probing Functional Group Vibrations

IR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, N-H, C=O, and C-F bonds.[1]

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Functional Group |

| 3300 - 2500 | O-H stretch | Broad, Strong | Carboxylic Acid |

| ~3400 | N-H stretch | Medium | Indole |

| ~1700 - 1680 | C=O stretch | Strong | Carboxylic Acid |

| ~1600, ~1450 | C=C stretch | Medium | Aromatic Ring |

| ~1300 - 1100 | C-F stretch | Strong | Trifluoromethyl |

Rationale Behind the Spectral Features:

-

The broad O-H stretching band of the carboxylic acid is a result of extensive hydrogen bonding.

-

The N-H stretching frequency of the indole ring is also influenced by hydrogen bonding.

-

The strong carbonyl absorption is a hallmark of the carboxylic acid group.

-

The C-F stretching vibrations of the trifluoromethyl group typically give rise to one or more strong absorption bands in the fingerprint region.[1]

Experimental Protocol for FT-IR Data Acquisition

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining the IR spectrum of a solid sample.

Workflow for ATR-FT-IR Analysis

Caption: General workflow for acquiring an FT-IR spectrum using an ATR accessory.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its identity and structure. For this compound, Electrospray Ionization (ESI) is a suitable soft ionization technique.

Predicted Mass Spectrum

In positive ion mode ESI-MS, the molecule is expected to be observed as the protonated molecular ion [M+H]⁺. In negative ion mode, the deprotonated molecular ion [M-H]⁻ will be prominent.

-

Molecular Formula: C₁₀H₆F₃NO₂[1]

-

Molecular Weight: 229.16 g/mol [1]

-

Predicted [M+H]⁺: m/z 230.04

-

Predicted [M-H]⁻: m/z 228.03

Common Fragmentation Pathways:

-

Decarboxylation: Loss of CO₂ (44 Da) from the molecular ion is a common fragmentation pathway for carboxylic acids.

-

Loss of H₂O: Dehydration can also occur.

-

Fragmentation of the indole ring: Cleavage of the indole ring can lead to various smaller fragments.

Experimental Protocol for ESI-MS Data Acquisition

Workflow for ESI-MS Analysis

Caption: A typical workflow for acquiring an ESI mass spectrum.

Conclusion: A Cohesive Spectroscopic Portrait

The combination of NMR, IR, and MS provides a comprehensive and self-validating spectroscopic characterization of this compound. Each technique offers a unique and complementary piece of the structural puzzle, and together they enable the unambiguous confirmation of the molecule's identity and purity. The principles and protocols outlined in this guide provide a robust framework for researchers to confidently acquire and interpret the spectroscopic data of this and related compounds, facilitating its application in drug discovery and development.

References

Sources

The Trifluoromethyl Indole Scaffold: A Privileged Motif in Modern Drug Discovery

An In-depth Technical Guide to the Biological Activities of Trifluoromethyl-Substituted Indoles

Introduction: The Strategic Imperative of Fluorination in Indole Chemistry

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of natural products and synthetic drugs with diverse pharmacological activities.[1][2][3] The strategic incorporation of fluorine, particularly the trifluoromethyl (CF3) group, onto this privileged scaffold has emerged as a powerful strategy in modern drug design.[1][4][5] This is not merely an incremental modification; the introduction of a CF3 group can profoundly alter the physicochemical and biological properties of the parent indole molecule.[1][4][6]

The CF3 group's strong electron-withdrawing nature, high lipophilicity, and metabolic stability are key to its transformative effects.[4][6][7] These properties can enhance a drug candidate's membrane permeability, binding affinity for its target, and resistance to metabolic degradation, ultimately leading to improved pharmacokinetic and pharmacodynamic profiles.[1][4][6][7] This guide will provide an in-depth exploration of the multifaceted biological activities of trifluoromethyl-substituted indoles, offering insights into their mechanisms of action, structure-activity relationships, and the experimental methodologies used to evaluate their therapeutic potential.

Anticancer Activity: Targeting the Hallmarks of Malignancy

Trifluoromethyl-substituted indoles have demonstrated significant potential as anticancer agents, targeting various hallmarks of cancer, including uncontrolled proliferation, evasion of apoptosis, and angiogenesis.[8]

Mechanism of Action: Multi-Targeting Approaches

The anticancer effects of these compounds are often multifactorial. Some derivatives have been shown to induce apoptosis, a form of programmed cell death, in cancer cells.[8][9] This can be achieved through the modulation of key signaling pathways, such as the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic factors.[9] Furthermore, certain trifluoromethylated indoles act as inhibitors of crucial enzymes involved in cancer progression, such as protein kinases (e.g., EGFR, BRAFV600E, and VEGFR-2) and histone deacetylases.[8][10]

A notable example is the inhibition of tubulin polymerization. By interfering with the dynamics of microtubules, which are essential for cell division, these compounds can arrest the cell cycle and lead to cancer cell death.

Structure-Activity Relationship (SAR) Insights

The position of the trifluoromethyl group on the indole ring, along with the nature and position of other substituents, plays a critical role in determining the anticancer potency and selectivity. Structure-activity relationship studies have revealed that modifications to the indole core can fine-tune the compound's interaction with its biological target.

Conceptual Structure-Activity Relationship (SAR) Diagram

Caption: Conceptual SAR for trifluoromethyl-indoles as anticancer agents.

Experimental Protocol: In Vitro Anticancer Activity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of compounds.[5][11][12][13]

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is proportional to the number of viable cells.[12]

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the trifluoromethyl-substituted indole compounds in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.

-

MTT Addition: After the incubation period, add a sterile MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.

-

Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Anti-inflammatory Activity: Quelling the Fire of Inflammation

Chronic inflammation is a key driver of numerous diseases. Trifluoromethyl-substituted indoles have emerged as promising anti-inflammatory agents, with some exhibiting potent and selective inhibition of key inflammatory mediators.[14]

Mechanism of Action: COX-2 Inhibition and Beyond

A primary mechanism of action for many anti-inflammatory trifluoromethyl-indoles is the inhibition of cyclooxygenase-2 (COX-2).[14][15] COX-2 is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation. Selective inhibition of COX-2 over COX-1 is a desirable attribute as it can reduce the gastrointestinal side effects associated with non-selective NSAIDs.[14][16]

Some compounds also exert their anti-inflammatory effects by modulating the NF-κB signaling pathway.[15] NF-κB is a transcription factor that plays a central role in regulating the expression of pro-inflammatory genes.[6] By inhibiting the activation of NF-κB, these indole derivatives can suppress the production of a wide range of inflammatory cytokines and chemokines.[15]

NF-κB Signaling Pathway and a Point of Intervention

Caption: Inhibition of the NF-κB pathway by a trifluoromethyl-indole.

Experimental Protocol: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

The carrageenan-induced paw edema model in rodents is a classic and reliable method for evaluating the in vivo efficacy of acute anti-inflammatory agents.[1][3][17][18][19]

Principle: Subplantar injection of carrageenan, a phlogistic agent, induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.[19]

Step-by-Step Methodology:

-

Animal Acclimatization: Acclimatize rodents (typically rats or mice) to the laboratory conditions for at least one week prior to the experiment.

-

Grouping and Fasting: Randomly divide the animals into groups (e.g., vehicle control, positive control, and test compound groups). Fast the animals overnight before the experiment.

-

Compound Administration: Administer the trifluoromethyl-substituted indole compound or the vehicle (e.g., saline or a suspension with a suitable vehicle) via the desired route (e.g., oral gavage or intraperitoneal injection). Administer a standard anti-inflammatory drug (e.g., indomethacin) to the positive control group.[3]

-

Induction of Edema: After a specific pre-treatment time (e.g., 30-60 minutes), inject a 1% solution of carrageenan in saline into the subplantar region of the right hind paw of each animal.[17][19]

-

Paw Volume Measurement: Measure the volume of the injected paw at baseline (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.[3]

-

Data Analysis: Calculate the percentage of inhibition of edema for each group at each time point compared to the vehicle control group.

Antimicrobial and Antiviral Activities

The versatile indole scaffold, when substituted with a trifluoromethyl group, has also shown promise in combating infectious diseases.

Antibacterial Activity

Several trifluoromethyl-substituted indoles have been reported to exhibit antibacterial activity against a range of Gram-positive and Gram-negative bacteria.[20][21] Some of these compounds have shown efficacy against drug-resistant strains, such as methicillin-resistant Staphylococcus aureus (MRSA).[21][22] The mechanism of action can vary, with some compounds potentially targeting bacterial cell wall synthesis, protein synthesis, or DNA replication.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

The broth microdilution method is a standard laboratory technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific bacterium.[4][23]

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. The MIC is the lowest concentration of the agent that completely inhibits visible bacterial growth after incubation.[4]

Step-by-Step Methodology:

-

Preparation of Inoculum: Prepare a standardized bacterial inoculum from a fresh culture, adjusting the turbidity to match a 0.5 McFarland standard.

-

Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the trifluoromethyl-substituted indole compound in a suitable broth medium (e.g., Mueller-Hinton broth).

-

Inoculation: Inoculate each well with the standardized bacterial suspension. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.

Antiviral Activity: Targeting HIV-1

Trifluoromethyl-substituted indoles have been investigated as potential inhibitors of the human immunodeficiency virus type 1 (HIV-1). Specifically, some derivatives have been designed as non-nucleoside reverse transcriptase inhibitors (NNRTIs). These compounds bind to a hydrophobic pocket in the HIV-1 reverse transcriptase enzyme, inducing a conformational change that inhibits its activity and prevents the conversion of viral RNA into DNA, a crucial step in the viral replication cycle.

Experimental Protocol: HIV-1 Reverse Transcriptase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the HIV-1 reverse transcriptase enzyme.

Principle: The assay typically uses a synthetic template-primer and measures the incorporation of labeled nucleotides into a new DNA strand by the reverse transcriptase enzyme. The reduction in the signal in the presence of the test compound indicates inhibition of the enzyme.

Step-by-Step Methodology:

-

Reaction Setup: In a microplate, combine the HIV-1 reverse transcriptase enzyme, a template-primer (e.g., poly(A)•oligo(dT)), and a reaction buffer.

-

Compound Addition: Add the trifluoromethyl-substituted indole compound at various concentrations to the reaction mixture.

-

Initiation of Reaction: Start the reaction by adding a mixture of deoxynucleoside triphosphates (dNTPs), including a labeled dNTP (e.g., DIG-dUTP or biotin-dUTP).

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 1 hour) to allow for DNA synthesis.

-

Detection: The newly synthesized, labeled DNA is captured on a streptavidin-coated plate (if using biotin-dUTP) and detected using an antibody conjugate (e.g., anti-DIG-POD) that generates a colorimetric or chemiluminescent signal.

-

Data Analysis: Measure the signal intensity and calculate the percentage of inhibition for each compound concentration relative to a control without the inhibitor. Determine the IC50 value.

Experimental Workflow for In Vitro Screening

Caption: A generalized workflow for the in vitro screening of CF3-indoles.

Quantitative Data Summary

| Compound Class | Biological Activity | Key Target(s) | Potency (IC50/MIC) | Reference |

| Phenyl Indole Derivatives | p97 Inhibition | AAA ATPase p97 | Low nM to double-digit µM | |

| 2'-Trifluoromethyl Indomethacin | Anti-inflammatory | COX-2 | 267 nM (mCOX-2) | [16] |

| Indole-2-carboxamides | Antiproliferative | EGFR, BRAFV600E, VEGFR-2 | 26 nM - 86 nM (GI50) | [10] |

| Trifluoromethyl Indoles | Anti-HIV-1 | Reverse Transcriptase | Low nM | |

| N-(trifluoromethyl)phenyl pyrazoles | Antibacterial | Multiple/Global | 0.78 - 3.12 µg/mL (MIC) | [22] |

| 3-(2-Trifluoromethyl...indoles | Anti-inflammatory | COX-2, NF-κB | 51.7 nM (COX-2) | [15] |

Conclusion and Future Perspectives

The incorporation of the trifluoromethyl group into the indole scaffold has unequivocally demonstrated its value in generating novel drug candidates with a wide spectrum of biological activities. The unique electronic and steric properties of the CF3 group contribute to enhanced potency, selectivity, and pharmacokinetic profiles. The diverse mechanisms of action, from enzyme inhibition to the modulation of key signaling pathways, underscore the therapeutic potential of this compound class in oncology, inflammation, and infectious diseases.

Future research in this area will likely focus on the continued exploration of structure-activity relationships to further optimize lead compounds. The development of novel synthetic methodologies for the regioselective introduction of the trifluoromethyl group will also be crucial. Furthermore, a deeper understanding of the molecular interactions between these compounds and their biological targets, aided by computational modeling and structural biology, will pave the way for the rational design of the next generation of trifluoromethyl-substituted indole therapeutics.

References

-

Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163–175. [Link]

-

Liu, T., Zhang, L., Joo, D., & Sun, S.-C. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy, 2, 17023. [Link]

-

Gilmore, T. D. (2006). Introduction to NF-κB: players, pathways, perspectives. Oncogene, 25(51), 6680–6684. [Link]

-

UK Health Security Agency. (n.d.). Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. UKHSA Research Portal. [Link]

-

BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. BPS Bioscience. [Link]

-

Creative Biolabs. (n.d.). In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress. Creative Biolabs. [Link]

-

Qu, J., & Zhou, Y. (2024). 3-(2-Trifluoromethyl-3-aryl-4H-chromen-4-yl)-1H-indoles: Mastering anti-inflammation and analgesia while mitigating gastrointestinal side effects. Bioorganic Chemistry, 148, 107805. [Link]

-

Kalgutkar, A. S., et al. (2013). The 2'-Trifluoromethyl Analogue of Indomethacin Is a Potent and Selective COX-2 Inhibitor. ACS Medicinal Chemistry Letters, 4(5), 459–463. [Link]

-

Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature. [Link]

-

Plotka, M., & Boukherroub, R. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. [Link]

-

Wikipedia. (n.d.). NF-κB. Wikipedia. [Link]

-

Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. [Link]

-

Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv. [Link]

-

ResearchGate. (2025). Models of Inflammation: Carrageenan-Induced Paw Edema in the Rat. ResearchGate. [Link]

-

Anonymous. (n.d.). 1. In Vitro: MTT Assay. Course Hero. [Link]

-

Etemad, L., et al. (2014). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. Indian Journal of Pharmacology, 46(3), 292–298. [Link]

-

Weinstain, R., et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50820. [Link]

-

Jiang, H., et al. (2014). Design, synthesis, and biological evaluation of novel trifluoromethyl indoles as potent HIV-1 NNRTIs with an improved drug resistance profile. Organic & Biomolecular Chemistry, 12(21), 3446–3458. [Link]

-

Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Creative Biolabs. [Link]

-

Al-Ostoot, F. H., et al. (2023). Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. Molecules, 28(15), 5679. [Link]

-

Kumar, V., et al. (2021). Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. RSC Medicinal Chemistry, 12(10), 1735–1745. [Link]

-

The Power of Fluorination: Enhancing Drug Properties with Trifluoromethyl Groups. (n.d.). Ningbo Inno Pharmchem Co.,Ltd. [Link]

-

The Significance of Trifluoromethyl Groups in Pharmaceutical Intermediates. (n.d.). Ningbo Inno Pharmchem Co.,Ltd. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). ResearchGate. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). PMC - PubMed Central. [Link]

-

Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. (n.d.). MDPI. [Link]

-